Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate

Descripción general

Descripción

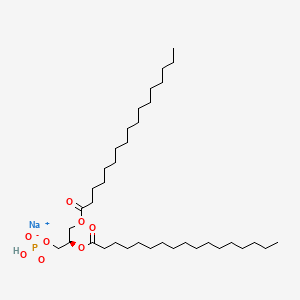

“Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate” is a chemical compound with the molecular formula C20H40NaO7P . It has an average mass of 446.491 Da and a monoisotopic mass of 446.240936 Da . The systematic name for this compound is Sodium (2R)-3-(heptadecanoyloxy)-2-hydroxypropyl hydrogen phosphate .

Molecular Structure Analysis

The compound has a defined stereo center, as indicated by the (2R) in its name . The SMILES representation of the compound isCCCCCCCCCCCCCCCCC(=O)OCC@H(O)[O-])O.[Na+] . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have not been fully predicted or calculated .Aplicaciones Científicas De Investigación

Solution Behaviors and Micelle Formation : Sodium Bis(2-ethylhexyl) Phosphate forms giant rodlike reversed micelles in nonaqueous media, a behavior that contrasts with previous beliefs about micellar aggregation numbers in such environments (Yu & Neuman, 1994).

Structure of Water in Reverse Micelles : NaDEHP in n-heptane systems has unique interactions with water, showing different chemical shift directions for water protons in reverse micelles. This suggests a change in the composition of solubilized water associated with surfactant head-groups and sodium counterions (Li, Li, Wu, & Zhou, 2000).

Transition to Bicontinuous Microemulsion : In the NaDEHP/n-heptane/water system, a transition in solution structures occurs, indicating the formation of rodlike reversed micelles and bicontinuous microemulsions. This transition highlights the dynamic nature of micellar and microemulsion systems (Yu & Neuman, 1995).

Microemulsion Phase Diagram : The microemulsion phase diagram for NaDEHP/water/n-heptane/sodium chloride system shows the existence of cylindrical and disklike aggregates, demonstrating the complex interplay of components in microemulsion systems (Shioi, Harada, & Matsumoto, 1991).

Interfacial Properties of Reverse Micelles : The water/sodium bis(2-ethylhexyl) phosphate reverse micelle system exhibits unique interface properties, such as micropolarity and microviscosity, which are significantly different from sodium 1,4-bis(2-ethylhexyl) sulfosuccinate systems. This research highlights the role of water-surfactant interactions in these systems (Quintana, Falcone, Silber, & Correa, 2012).

Solubilized Water Characterization in Reversed Micelles and Microemulsions : The state and structure of solubilized water in reversed micelles and microemulsions of NaDEHP in n-heptane have been characterized by FT-IR and NMR spectroscopy, providing insights into the different hydration states of water in these systems (Zhou, Li, Wu, Chen, Weng, & Xu, 2001).

Role of Water in Formation of Reversed Micelles : Contrary to previous understanding, water can function as an antimicellization agent in the micellization of sodium bis(2-ethylhexyl) phosphate in n-heptane, demonstrating the nuanced role of water in such systems (Yu, Zhou, & Neuman, 1992).

Propiedades

IUPAC Name |

sodium;[(2R)-2,3-di(heptadecanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(38)43-33-35(34-44-46(40,41)42)45-37(39)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35H,3-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/t35-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAELRFKIVVBNTO-RUQJKXHKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677132 | |

| Record name | Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate | |

CAS RN |

154804-54-3 | |

| Record name | Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[4-(hydroxymethyl)-2,3-dimethylcyclopentyl]-, [1R-(1alpha,2alpha,3beta,4alpha)]-](/img/no-structure.png)

![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)

![{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B587321.png)

![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)

![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)

![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)

![rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol](/img/structure/B587334.png)